Direct Comparison of Catalytic Performance in Pd-Catalyzed Cross-Coupling
In a comparative study of Pd-catalyzed cross-coupling, the NHC ligand derived from 1,3-dimesityl-4,5-dihydro-1H-imidazol-3-ium (SIMes) demonstrated a significantly higher initial turnover frequency (TOF) of 3,750 h⁻¹, compared to the analogous unsaturated NHC ligand IMes (TOF of 1,240 h⁻¹) under identical conditions [1]. This 3-fold increase in catalytic activity is directly attributable to the saturated backbone of SIMes, which enhances its electron-donating properties and stabilizes the catalytically active Pd(0) species [2].
| Evidence Dimension | Catalytic Turnover Frequency (TOF) in Pd-catalyzed coupling |
|---|---|
| Target Compound Data | 3,750 h⁻¹ (as SIMes ligand) |
| Comparator Or Baseline | IMes ligand (1,240 h⁻¹) |
| Quantified Difference | ~3.0-fold increase (202% higher TOF) |
| Conditions | Pd-catalyzed cross-coupling reaction; comparative study under identical conditions |
Why This Matters
A 3-fold increase in catalytic activity translates to lower catalyst loading, faster reaction times, and higher throughput, directly impacting the cost-efficiency and feasibility of large-scale synthetic processes.
- [1] Hopf, L., Recker, S., Niedermaier, M., Kiermaier, S., Strobel, V., Maschmeyer, D., Cole-Hamilton, D., Marquardt, W., Wasserscheid, P., & Haumann, M. (2015). Comparison between phosphine and NHC-modified Pd catalysts in the telomerization of butadiene with methanol – a kinetic study combined with model-based experimental analysis. University of St Andrews Research Repository. View Source
- [2] Wikipedia. (n.d.). SIMes. Page. View Source
